2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate
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Overview
Description
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate is a complex organic compound with the molecular formula C23H20N2O5S2 and a molecular weight of 468.55 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves multiple steps. One common method includes the reaction of 2-nitro-5-(prop-2-yn-1-yloxy)benzyl alcohol with 4-cyano-4-((phenylcarbonothioyl)thio)pentanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This ensures high purity and consistency, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The alkyne group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and azides for click chemistry reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while click chemistry reactions yield triazole derivatives .
Scientific Research Applications
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves its ability to participate in radical polymerization and click chemistry reactions. The nitro group can be reduced to an amine, which can then interact with various molecular targets. The alkyne group allows for the formation of stable triazole linkages through click chemistry, facilitating the conjugation of the compound with other molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate include:
- 2-Nitro-5-(2-propynyloxy)benzyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate
- (Prop-2-yn-1-yloxy)methylbenzene
Uniqueness
What sets this compound apart is its combination of a nitro group, an alkyne group, and a cyano group, which provides a unique set of chemical properties. This makes it particularly useful in controlled radical polymerization and bioconjugation applications .
Properties
CAS No. |
1318075-32-9 |
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Molecular Formula |
C23H20N2O5S2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2-nitro-5-prop-2-ynoxyphenyl)methyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate |
InChI |
InChI=1S/C23H20N2O5S2/c1-3-13-29-19-9-10-20(25(27)28)18(14-19)15-30-21(26)11-12-23(2,16-24)32-22(31)17-7-5-4-6-8-17/h1,4-10,14H,11-13,15H2,2H3 |
InChI Key |
IOYDTDXAMFFKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OCC1=C(C=CC(=C1)OCC#C)[N+](=O)[O-])(C#N)SC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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